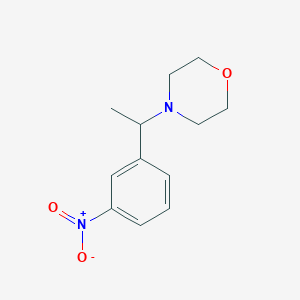
4-(1-(3-Nitrophenyl)ethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(3-Nitrophenyl)ethyl)morpholine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a morpholine ring substituted with a 1-(3-nitrophenyl)ethyl group, making it a significant molecule in various chemical and pharmaceutical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-Nitrophenyl)ethyl)morpholine typically involves the reaction of morpholine with 3-nitroacetophenone under specific conditions. The process can be summarized as follows:
Starting Materials: Morpholine and 3-nitroacetophenone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the morpholine, making it nucleophilic.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
4-(1-(3-Nitrophenyl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).
Major Products
Reduction: 4-(1-(3-Aminophenyl)ethyl)morpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(1-(3-Nitrophenyl)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
作用机制
The mechanism of action of 4-(1-(3-Nitrophenyl)ethyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological receptors, influencing their activity and leading to pharmacological effects .
相似化合物的比较
Similar Compounds
4-Ethylmorpholine: Similar structure but lacks the nitrophenyl group.
4-(4-Nitrophenyl)morpholine: Similar structure but with the nitrophenyl group directly attached to the morpholine ring.
Uniqueness
4-(1-(3-Nitrophenyl)ethyl)morpholine is unique due to the presence of both the morpholine ring and the 1-(3-nitrophenyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
4-[1-(3-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c1-10(13-5-7-17-8-6-13)11-3-2-4-12(9-11)14(15)16/h2-4,9-10H,5-8H2,1H3 |
InChI 键 |
VGZVOLCPDCHRTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















